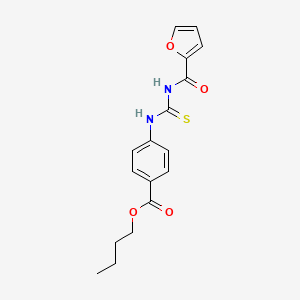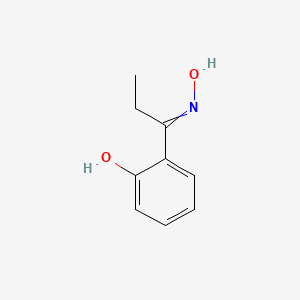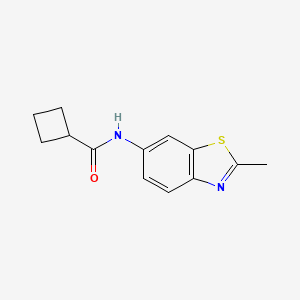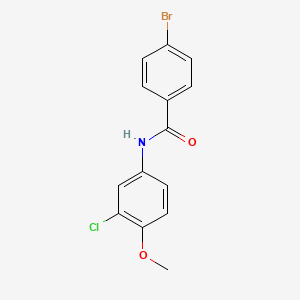![molecular formula C11H10ClNO B1635296 [5-(4-Chlorophenyl)-2-furyl]methylamine CAS No. 39170-14-4](/img/structure/B1635296.png)
[5-(4-Chlorophenyl)-2-furyl]methylamine
Overview
Description
“[5-(4-Chlorophenyl)-2-furyl]methylamine” is a chemical compound with the molecular formula C11H10ClNO . It has a molecular weight of 207.656 Da . The compound is also known as N-([5-(4-Chlorophenyl)-2-furyl]methyl)-N-methylamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10ClNO.ClH/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11;/h1-6H,7,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s storage temperature is recommended to be at room temperature .Scientific Research Applications
Heterocyclic Analogs and Amphetamine Derivatives
A series of heterocyclic analogs of amphetamine, including 2-furyl derivatives, were synthesized and investigated for their potential biological effects. These compounds, including variations such as the 2-furyl ring, were explored for various biological activities including antimicrobial and cardiovascular effects. The 3-methyl-2-thienyl analog, in particular, demonstrated significant effects on papillary muscle contractile force without inducing arrhythmias, suggesting potential therapeutic applications in cardiovascular conditions (Foye & Tovivich, 1979).
Photophysical Properties of Spiropyrans
Research into benzopyronospiropyrans derived from 2-furyl compounds has revealed their significance in digital storage technology due to their photochromic properties. These compounds transition between different structural forms when exposed to light, making them valuable for applications requiring reversible optical changes. Such properties extend the potential use of 2-furyl derivatives in advanced materials science and digital data storage solutions (Gupta et al., 2005).
Anti-malarial Agents
A novel lead for anti-malarial agents featuring a [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone structure was developed. This compound displayed potent activity against multi-drug resistant Plasmodium falciparum strains, indicating the potential of 2-furyl derivatives in the development of new anti-malarial medications. The specific structural requirements for optimal activity were also elucidated, contributing to the design of more effective anti-malarial agents (Wiesner et al., 2003).
Hypolipidemic Activity
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate and its derivatives were synthesized and evaluated for hypolipidemic activity in animal models. One compound, in particular, demonstrated significant reductions in serum cholesterol and triglyceride levels, suggesting the therapeutic potential of 2-furyl derivatives in the management of hyperlipidemia. This research contributes to the understanding of structure-activity relationships in the development of hypolipidemic drugs (Moriya et al., 1988).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUQWUUNLYWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1635221.png)
![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1635224.png)



![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635251.png)




![Methyl 3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enoate](/img/structure/B1635278.png)

